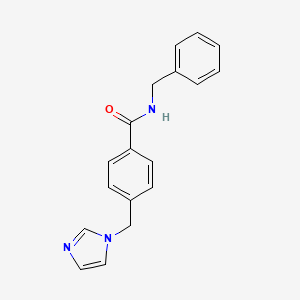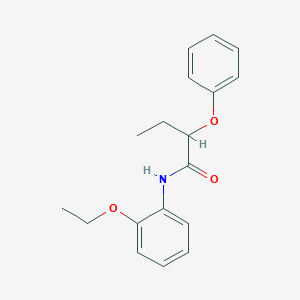![molecular formula C22H32N2O B5976302 N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide](/img/structure/B5976302.png)
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide, also known as MPCCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been extensively studied for its potential use in various applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is complex and not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease progression. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its potent activity against various diseases, its neuroprotective properties, and its ability to improve cognitive function. However, the limitations of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its complex synthesis process, its limited availability, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide. One direction is to further investigate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use in drug discovery and development for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to optimize the synthesis process of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide and to improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide involves several steps, including the reaction of 1-methyl-4-piperidinemethanol with 2-phenylethyl isocyanate to form the intermediate, which is then further reacted with cyclohexene-1-carboxylic acid to obtain the final product. The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the compound.
Applications De Recherche Scientifique
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-23-15-12-20(13-16-23)18-24(17-14-19-8-4-2-5-9-19)22(25)21-10-6-3-7-11-21/h2-6,8-9,20-21H,7,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAYBUDUCUKNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5976234.png)


![1-(1-cyclopenten-1-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5976256.png)
![6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
![ethyl {10-[N-(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alanyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B5976277.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5976278.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5976296.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5976310.png)
![methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5976323.png)
![1-(3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B5976327.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5976335.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5976342.png)